Product packaging for Imlunestrant(Cat. No.:CAS No. 2408840-26-4)

Imlunestrant

Cat. No.: B12423040
CAS No.: 2408840-26-4
M. Wt: 524.5 g/mol
InChI Key: UVBQMXOKKDCBJN-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Estrogen Receptor-Targeted Therapies in Academic Research

The journey of ER-targeted therapies began with the discovery of the ER itself and the understanding of its role in driving the growth of certain breast cancers. aacrjournals.org Early research focused on blocking the receptor's activity. Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), was a landmark development, competitively binding to the ER and acting as an anti-estrogen in breast tissue. ascopubs.orgscienceopen.comnih.gov While effective, tamoxifen can exhibit partial agonist activity in other tissues, leading to potential side effects. scienceopen.com

This led to the development of aromatase inhibitors (AIs), which prevent the synthesis of estrogen, thereby depriving the ER of its ligand. nih.gov However, resistance to both SERMs and AIs remains a significant clinical challenge. researchgate.net This resistance can be driven by several mechanisms, including the acquisition of mutations in the ESR1 gene, which encodes for ERα. researchgate.netjci.org These mutations can render the receptor constitutively active, independent of estrogen binding. jci.org

The limitations of existing therapies spurred academic research into new strategies to more effectively target the ER. This led to the conception of Selective Estrogen Receptor Degraders (SERDs). Unlike SERMs that simply block the receptor, SERDs bind to the ER and induce its degradation, thereby eliminating the receptor protein from the cancer cell. patsnap.commdpi.com Fulvestrant (B1683766), the first-in-class SERD, demonstrated the potential of this approach but is limited by its poor pharmacokinetic properties, requiring intramuscular administration. researchgate.netjci.org

Rationale for Next-Generation Oral SERDs: Preclinical Perspectives

The shortcomings of first-generation ER-targeted therapies and the injectable SERD fulvestrant created a clear rationale for the development of next-generation, orally bioavailable SERDs. researchgate.netjci.org Preclinical research highlighted several key advantages that an oral SERD could offer:

Overcoming Resistance: A primary driver for developing new SERDs was the need to overcome resistance to existing endocrine therapies, particularly resistance mediated by ESR1 mutations. researchgate.netjci.org Preclinical models demonstrated that mutations in the ligand-binding domain of the ER, such as Y537S and D538G, could confer resistance to tamoxifen and AIs, and even reduce the efficacy of fulvestrant. researchgate.netjci.org A potent oral SERD that could effectively bind to and degrade both wild-type and mutant ER was therefore highly sought after. jci.orgaacrjournals.org

Improved Pharmacokinetics and Biodistribution: Fulvestrant's poor bioavailability and the need for intramuscular injections limit its ability to achieve optimal and sustained target inhibition. jci.org Preclinical studies underscored the need for an oral agent with improved pharmacokinetic properties that could maintain effective concentrations in the tumor tissue throughout the dosing period. ascopubs.org Furthermore, evidence of brain penetration in preclinical models was a desirable characteristic, as brain metastases can be a site of disease progression. aacrjournals.org

Pure Antagonism: Unlike SERMs, which can have mixed agonist/antagonist effects, SERDs are designed to be pure ER antagonists. jci.orgaacrjournals.org Preclinical studies aimed to confirm that new oral SERDs did not exhibit agonistic activity in tissues like the uterus, a concern with tamoxifen. aacrjournals.org

Enhanced Efficacy: The ultimate goal was to develop an agent with superior anti-tumor activity compared to existing therapies. Preclinical studies in various breast cancer cell lines and patient-derived xenograft (PDX) models were crucial to demonstrate potent inhibition of cell proliferation and tumor growth, including in models with ESR1 mutations. aacrjournals.orglilly.com

The collective preclinical evidence strongly supported the hypothesis that a well-designed oral SERD could offer a more effective and convenient therapeutic option for patients with ER-positive breast cancer. annualreviews.org

Imlunestrant as an Investigational Oral SERD: Research Trajectory

This compound (also known as LY3484356) emerged from drug discovery campaigns as a novel, orally bioavailable SERD designed to address the limitations of previous endocrine therapies. aacrjournals.orgportico.org Its research trajectory has been characterized by a comprehensive preclinical evaluation to establish its mechanism of action and anti-tumor efficacy. portico.orgresearchgate.net

Preclinical studies have shown that this compound is a potent and pure antagonist of both wild-type and mutant ERα. aacrjournals.orglilly.com It effectively promotes the degradation of the ER protein in breast cancer cells. patsnap.comaacrjournals.org This degradation leads to the inhibition of ER-mediated gene transcription and a subsequent block in cell proliferation. aacrjournals.orglilly.com

A key focus of this compound's preclinical investigation has been its activity against ESR1 mutations. Research has consistently demonstrated that this compound retains potent activity in cell lines and xenograft models harboring common ESR1 mutations, such as Y537S and E380Q. researchgate.netjci.orglilly.com In some preclinical models, this compound has shown superior tumor growth inhibition compared to fulvestrant, particularly in the context of ESR1 mutations. researchgate.netjci.orgnih.gov

Furthermore, preclinical data have indicated that this compound has favorable pharmacokinetic properties and demonstrates brain penetrance, a significant finding for a patient population at risk for central nervous system metastases. jci.orgaacrjournals.org In vivo studies in animal models have shown sustained target engagement and tumor regression in various ER-positive breast cancer xenograft and PDX models. lilly.comportico.org

The preclinical profile of this compound also extends to its potential in combination therapies. Studies have shown enhanced efficacy when this compound is combined with inhibitors of the CDK4/6 and PI3K/mTOR pathways, such as abemaciclib (B560072), alpelisib (B612111), and everolimus (B549166), irrespective of the ESR1 mutation status. aacrjournals.orglilly.com These findings have provided a strong rationale for the ongoing clinical investigation of this compound as both a monotherapy and in combination with other targeted agents. nih.govdelveinsight.com

Preclinical Research Findings on this compound

The following tables summarize key preclinical data for this compound, highlighting its potency and efficacy in various experimental models.

Table 1: In Vitro Potency of this compound

ParameterWild-Type ERαY537S Mutant ERαY537N Mutant ERα
Inhibition Constant (Ki) 0.31 nM lilly.com, 0.64 nM portico.orgresearchgate.net2.8 nM lilly.comportico.orgresearchgate.net-
IC50 (ERα Degradation) 3.0 nM lilly.comportico.org-9.6 nM lilly.comportico.org
IC50 (Cell Proliferation - T47D cells) 0.34 nM researchgate.netjci.org--
IC50 (Cell Proliferation - MCF7 cells) 5.2 nM researchgate.netjci.org--
IC50 (ERα-mediated Transcription) 3 nM portico.org-17 nM portico.org

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelESR1 StatusOutcomeReference
MCF7, T47D, ZR-75-1, HCC1428 Wild-TypeRobust single-agent activity and tumor regressions. lilly.com
PDX Models (Y537S, E380Q) MutantRobust single-agent activity and tumor regressions. lilly.com
PDX Model (Y537S) MutantOutperformed fulvestrant, leading to tumor regression. researchgate.netjci.orgnih.gov
ER+ Brain Orthotopic Model Not SpecifiedDemonstrated CNS penetrance and improved survival. aacrjournals.org

A xenograft model is a model where tissues or cells from one species are transplanted into a different species. PDX (Patient-Derived Xenograft) models are created by implanting tumor tissue from a patient into an immunodeficient mouse.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H24F4N2O3 B12423040 Imlunestrant CAS No. 2408840-26-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2408840-26-4

Molecular Formula

C29H24F4N2O3

Molecular Weight

524.5 g/mol

IUPAC Name

(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol

InChI

InChI=1S/C29H24F4N2O3/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2/t28-/m1/s1

InChI Key

UVBQMXOKKDCBJN-MUUNZHRXSA-N

Isomeric SMILES

C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

Canonical SMILES

C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

Origin of Product

United States

Molecular and Cellular Mechanisms of Imlunestrant Action

Estrogen Receptor (ER) Binding and Pure Antagonistic Properties

Imlunestrant's primary mode of action begins with its direct interaction with the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. nih.govjci.org As a pure antagonist, it effectively blocks the receptor, preventing the binding of estrogen and subsequent activation of gene transcription that promotes tumor growth. patsnap.comghostproductions.com

This compound demonstrates a high binding affinity for the wild-type (WT) estrogen receptor alpha (ERα). nih.gov Preclinical studies have determined its binding affinity (Ki) to be 0.64 nmol/L for full-length human WT ERα. aacrjournals.org This strong binding allows it to effectively compete with endogenous estrogen, thereby inhibiting ERα-mediated signaling pathways that are crucial for the proliferation and survival of ER-expressing cancer cells. medscape.com

A significant challenge in the treatment of ER+ breast cancer is the development of mutations in the ESR1 gene, which encodes ERα. These mutations can lead to constitutive, ligand-independent activation of the receptor and resistance to standard endocrine therapies. aacrjournals.org this compound has shown potent activity against various clinically relevant ESR1 mutations. nih.govjci.org

Specifically, it has a binding affinity (Ki) of 2.80 nmol/L for the mutant ERα-Y537S. aacrjournals.orglilly.com While this is a slightly lower affinity compared to the wild-type receptor, it is sufficient to exert a potent antagonistic and degradative effect. nih.govjci.org Research has shown that this compound effectively suppresses cell growth in preclinical models harboring the Y537S ESR1 mutation. nih.gov In fact, in a patient-derived xenograft model with the Y537S mutation, this compound led to tumor regression and outperformed fulvestrant (B1683766). nih.govjci.org

The table below summarizes the binding affinities of this compound for both wild-type and a common mutant form of ERα.

Receptor TypeBinding Affinity (Ki) in nmol/L
Wild-Type ERα0.64 aacrjournals.orglilly.com
Mutant ERα (Y537S)2.80 aacrjournals.orglilly.com

Proteasome-Dependent Estrogen Receptor Degradation Pathway

Beyond its antagonistic properties, a key feature of this compound's mechanism is its ability to induce the degradation of the estrogen receptor. patsnap.com This process is mediated by the cell's own machinery for protein disposal, the ubiquitin-proteasome system.

The binding of this compound to the ligand-binding domain of ERα induces a specific conformational change in the receptor protein. patsnap.commedscape.com This altered shape is distinct from the conformation induced by estrogen or selective estrogen receptor modulators (SERMs). aacrjournals.org The this compound-induced conformation is recognized by the cellular machinery as a signal for protein degradation. patsnap.com

Following the conformational change, the ERα protein is targeted for ubiquitination. This process involves the attachment of multiple ubiquitin molecules to the receptor, which acts as a tag for its destruction. While the specific E3 ubiquitin ligases involved in this compound-mediated ERα degradation are a subject of ongoing research, it is established that polyubiquitination marks the receptor for recognition and recruitment by the proteasome. nih.gov The addition of a proteasome inhibitor, MG132, has been shown to rescue the degradation of ERα, confirming the involvement of the proteasome in this process. aacrjournals.org

The ultimate consequence of this compound's action is a significant reduction in the cellular levels of ERα protein. nih.gov Studies have demonstrated a dose-dependent decrease in ERα protein expression in various breast cancer cell lines, regardless of their ESR1 mutation status. nih.gov This degradation of the receptor effectively shuts down the estrogen signaling pathway, leading to the inhibition of cancer cell proliferation and tumor growth. aacrjournals.orgnih.gov Preclinical data has shown that this compound is a potent degrader of both wild-type and Y537N mutant ERα proteins, with half-maximal inhibitory concentration (IC50) values of 3.0 nM and 9.6 nM, respectively. lilly.com

The following table outlines the half-maximal inhibitory concentrations (IC50) for ERα degradation by this compound in both wild-type and mutant cell lines.

ERα StatusIC50 for Degradation in nM
Wild-Type3.0 lilly.com
Y537S Mutant9.6 lilly.com

Inhibition of Estrogen Receptor-Mediated Gene Transcription

This compound is a next-generation, oral selective estrogen receptor (ER) degrader (SERD) that functions as a pure antagonist of the estrogen receptor. nih.govresearchgate.net Its primary mechanism involves binding to the estrogen receptor, which not only blocks its function but also induces its degradation. patsnap.com This dual action effectively inhibits ER-mediated gene transcription, a critical pathway for the growth of hormone receptor-positive (HR+) breast cancers. patsnap.comnih.gov

Disruption of ER-Dependent Signaling Pathways

The binding of estrogen to the estrogen receptor α (ERα) initiates a cascade of events, including receptor dimerization, phosphorylation, and translocation to the nucleus. researchgate.netnih.gov Once in the nucleus, ERα binds to estrogen response elements (EREs) on chromatin, recruiting cofactors to directly mediate the transcription of numerous genes that drive cell proliferation. patsnap.comnih.gov this compound disrupts this process by competitively binding to the ERα ligand-binding domain. nih.govaacrjournals.org This binding induces a conformational change in the receptor, which prevents the recruitment of coactivators necessary for gene transcription and marks the receptor for degradation by the proteasome. patsnap.com By reducing the total number of available estrogen receptors in cancer cells, this compound effectively shuts down their growth signals. patsnap.com

A key challenge in endocrine therapy is resistance, which can arise from estrogen-independent ER activation. researchgate.net This can occur through crosstalk with other signaling pathways, such as the PI3Kinase-AKT-mTOR and MAPK pathways, which can lead to the phosphorylation and activation of ER even in the absence of estrogen. researchgate.netnih.gov Furthermore, acquired mutations in the ESR1 gene, which encodes ERα, can result in constitutively active receptors that are no longer sensitive to traditional anti-estrogen therapies. researchgate.netaacrjournals.org this compound demonstrates potent activity against both wild-type (WT) and mutant forms of ER, including the common Y537S activating mutation. researchgate.netnih.gov Its ability to promote the degradation of the ER protein itself allows it to circumvent these resistance mechanisms that rely on ER signaling. researchgate.netnih.govaacrjournals.org

Preclinical studies have demonstrated that this compound's pure antagonistic activity and potent degradation of mutant ER lead to the suppression of cell growth. researchgate.netnih.gov Molecular docking studies predict that this compound occupies the orthosteric hormone binding pocket of the ERα ligand-binding domain, even in the presence of mutations like Y537S. researchgate.net This sustained inhibition of ER-dependent signaling pathways underscores its efficacy in preclinical models of both ESR1-mutant and wild-type tumors. nih.gov

Regulation of Downstream Gene Expression (e.g., Progesterone (B1679170) Receptor)

The inhibition of ERα signaling by this compound leads to significant changes in the expression of downstream target genes. nih.gov Transcriptomic analyses have confirmed that treatment with this compound results in the downregulation of estrogen-responsive genes and pathways. researchgate.netnih.gov In studies using breast cancer cell lines with the Y537S ER mutation, this compound treatment caused significant transcriptional changes, including the downregulation of genes associated with the estrogen response and cell cycle pathways. nih.gov

The progesterone receptor (PR), encoded by the PGR gene, is a well-established downstream target of ER signaling and its expression is often used as a marker of ER pathway activity. nih.govaacrjournals.org Multiple studies have shown that this compound effectively suppresses the expression of PR. nih.govaacrjournals.org In a patient-derived xenograft model harboring the Y537S ESR1 mutation, tumors treated with this compound showed significantly lower levels of PR compared to controls. nih.gov Similarly, in vitro studies assessing a panel of known ERα-regulated genes confirmed that this compound treatment decreases the expression of PGR among other target genes. aacrjournals.org

The table below summarizes the effect of this compound on a panel of ERα-regulated genes as observed in preclinical research. aacrjournals.org

Gene SymbolGene NameEffect of this compound
PGRProgesterone ReceptorDecreased Expression
PDZK1PDZ Domain Containing 1Decreased Expression
AREGAmphiregulinDecreased Expression
GREB1Growth Regulation By Estrogen In Breast Cancer 1Decreased Expression
RASGRP1RAS Guanyl Releasing Protein 1Decreased Expression
WISP2WNT1 Inducible Signaling Pathway Protein 2Decreased Expression

This table is based on a panel of known ERα-regulated genes evaluated in preclinical studies following this compound treatment. aacrjournals.org

Preclinical Pharmacological Characterization of Imlunestrant

In Vitro Studies on ER-Positive Cell Lines

Selective Inhibition of Cell Proliferation in ER+ Models (e.g., MCF7, T47D, ZR-75-1, HCC1428)

Imlunestrant has demonstrated selective and potent inhibition of cell proliferation across a panel of ER+ breast cancer cell lines. lilly.comlilly.com In a study evaluating a dozen ER+ cell lines, eleven were sensitive to this compound, with half-maximal inhibitory concentrations (IC50) below 100 nM. portico.orgaacrjournals.org In contrast, ER-negative cell lines were insensitive to the compound. lilly.comportico.org

The antiproliferative activity has been consistently observed in commonly used ER+ breast cancer cell lines, including MCF7, T47D, ZR-75-1, and HCC1428. lilly.comaacrjournals.org For instance, in MCF7 cells, a canonical model for ER+ breast cancer, this compound effectively suppresses cell growth in a dose-dependent manner. jci.orgresearchgate.net Similar potent growth inhibition has been documented in T47D cells. researchgate.net

Inhibition of Cell Proliferation (IC50) in ER+ Breast Cancer Cell Lines
Cell LineER StatusThis compound IC50 (nM)Fulvestrant (B1683766) IC50 (nM)
T47DER+1.32.2
MCF7ER+5.219

Comparative Potency in ESR1 Wild-Type versus Mutant Cell Lines

A key feature of this compound is its equivalent potency in both ESR1 wild-type (WT) and mutant cell lines. lilly.comlilly.com Mutations in the ligand-binding domain of ESR1, such as Y537S, Y537N, and E380Q, are a known mechanism of acquired resistance to endocrine therapy. lilly.comresearchgate.net

Preclinical studies have shown that this compound effectively inhibits the proliferation of cell lines engineered to express these common ESR1 mutations. nih.govaacrjournals.org For example, the compound demonstrated potent activity in MCF7 and T47D cells genetically modified to express the ESR1-Y537N mutation. nih.govaacrjournals.org The IC50 values for this compound in inhibiting cell proliferation were 3.0 nM for WT ERα cells and 9.6 nM for Y537S-mutated ERα cells. portico.org This suggests that this compound can overcome resistance mediated by these specific mutations. jci.orgnih.gov

Comparative Potency of this compound in ESR1 WT vs. Mutant Models
Cell ModelESR1 StatusParameterValue (nM)
ERα Binding (Ki)Wild-TypeKi0.64
Y537N MutantKi2.8
Transcriptional Inhibition (IC50)Wild-TypeIC503
Y537N MutantIC5017

Cell-Based Assays for ERα Degradation and Transcriptional Inhibition

This compound functions as a pure antagonist by inducing the degradation of the ERα protein. nih.govlilly.com Western blot analyses in ER+ cell lines, including MCF7, T47D, and the patient-derived ST941/C line (which harbors an ESR1 mutation), have confirmed a dose-dependent decrease in ERα protein levels following treatment with this compound. nih.govresearchgate.net This degradation occurs in both WT and mutant ERα contexts. nih.gov

Furthermore, the degradation of ERα leads to the inhibition of ER-mediated gene transcription. nih.govnih.gov This has been demonstrated by measuring the transcript levels of progesterone (B1679170) receptor (PR), a well-established transcriptional target of ERα. nih.govlilly.com In both MCF7 (WT ESR1) and ST941/C (ESR1 mutant) cells, this compound treatment led to a significant reduction in PR transcript levels. nih.govresearchgate.net This sustained inhibition of ER-dependent gene transcription is a core component of its mechanism of action. portico.org

In Vivo Studies in Preclinical Models

Xenograft Models (e.g., MCF7, T47D, ZR-75-1, HCC1428)

The antitumor activity of this compound has been confirmed in multiple in vivo xenograft models using ER+ breast cancer cell lines. lilly.com Robust single-agent activity, including tumor regressions, has been observed in mice bearing tumors derived from MCF7, T47D, ZR-75-1, and HCC1428 cells. lilly.com

In these models, this compound treatment leads to sustained inhibition of ER signaling within the tumor, as evidenced by the prolonged suppression of PR expression. lilly.com This pharmacodynamic effect correlates with the observed inhibition of tumor growth. portico.org The efficacy in these models, which represent standard ER+ breast cancer, underscores the potent antitumor potential of this compound. nih.gov

Patient-Derived Xenograft (PDX) Models with ESR1 Mutations

To assess its efficacy in a more clinically relevant context of acquired resistance, this compound has been tested in patient-derived xenograft (PDX) models. These models are established by implanting tumor tissue from patients directly into immunocompromised mice, thereby preserving the genetic and histological characteristics of the original tumor. nih.gov

This compound has demonstrated significant antitumor activity in PDX models harboring ESR1 mutations, such as Y537S and E380Q. lilly.comlilly.com In a PDX model with the Y537S ESR1 mutation, this compound treatment resulted in tumor regression and outperformed fulvestrant. jci.orgresearchgate.netnih.gov Transcriptomic analysis of these tumors revealed enhanced cell cycle arrest and a downregulation of estrogen-responsive genes following this compound treatment. researchgate.netnih.gov These findings highlight the on-target and selective activity of this compound and its potential to circumvent resistance driven by ESR1 mutations. researchgate.netnih.gov

Evaluation of Target Inhibition in Vivo (e.g., Progesterone Receptor Expression)

This compound's ability to engage and inhibit its target, the estrogen receptor α (ERα), has been demonstrated in vivo through the measurement of downstream pharmacodynamic biomarkers. lilly.com The expression of the progesterone receptor (PR, or PgR), a well-established transcriptional target of ERα, serves as a key indicator of successful target inhibition. lilly.com

In preclinical studies involving mouse xenograft and patient-derived xenograft (PDX) models with both wild-type (WT) and mutant ESR1, this compound administration led to a sustained and prolonged inhibition of progesterone receptor gene expression. lilly.com Pharmacokinetic and pharmacodynamic modeling in vivo revealed that this compound treatment could achieve 75% inhibition of PGR transcription for up to 96 hours in MCF-7 xenograft tumors. portico.org This effect on gene expression was complemented by analyses at the protein level, where immunohistochemistry confirmed a reduction of both ERα and PgR proteins in tumor tissues following treatment. lilly.com These findings indicate that this compound effectively suppresses ERα-mediated gene transcription in vivo. aacrjournals.org

Model TypeBiomarkerMethod of AnalysisKey FindingSource
ESR1-WT & ESR1-Y537S Xenograft/PDX ModelsProgesterone Receptor (PgR)Gene Expression AnalysisSustained and prolonged inhibition of PgR expression. lilly.com
MCF-7 Xenograft TumorsProgesterone Receptor (PGR)Transcriptional Analysis75% inhibition of PGR transcription for up to 96 hours. portico.org
MCF-7 XenograftsERα and Progesterone Receptor (PR)Immunohistochemistry (IHC)Demonstrated reduction in protein levels. lilly.com

Brain Penetration and Activity in Intracranial Models

A significant characteristic of this compound is its ability to cross the blood-brain barrier, a critical feature for treating or preventing central nervous system (CNS) metastases. lilly.comresearchgate.net Preclinical studies have confirmed that this compound is a brain-penetrant agent. researchgate.net Pharmacokinetic analyses in mice revealed sustained exposure of this compound in the brain tissue following oral administration. lilly.com

Preclinical ModelParameter AssessedKey FindingSource
Mouse ModelsBrain Tissue ExposureDemonstrated ability to effectively cross the blood-brain barrier, with sustained exposure in the brain. lilly.com
ER+ Intracranial Mouse Model (MCF7 cells)Efficacy (Tumor Growth)This compound treatment reduced intracranial tumor growth. lilly.com
ER+ Intracranial Mouse Model (MCF7 cells)Efficacy (Survival)Prolonged overall survival compared to control and alternative SERD therapies. lilly.comaacrjournals.org

Pharmacokinetic (PK) Profile in Preclinical Species

Oral Bioavailability and Systemic Exposure

This compound is a next-generation, orally bioavailable SERD. portico.orgnih.gov Preclinical characterization has shown that it possesses favorable pharmacokinetic properties. nih.gov Following oral administration in preclinical models, this compound demonstrates dose-dependent systemic exposure. lilly.com This characteristic allows for consistent and sustained target inhibition throughout the dosing period, a key attribute for an oral therapeutic agent. portico.org

Distribution and Tissue Penetration (e.g., Central Nervous System)

Following oral administration in preclinical species, this compound distributes to multiple tissues. lilly.com Pharmacokinetic studies in tumor-bearing mice have provided insight into its distribution profile, with drug concentrations measured in plasma, tumor tissue, and the brain. lilly.comaacrjournals.org

A notable finding from these in vivo studies is the preferential accumulation in tumor tissue, where this compound exposure was observed to be greater than in plasma. aacrjournals.org Furthermore, as established in intracranial models, the compound achieves significant and sustained exposure in the central nervous system, demonstrating effective penetration of the blood-brain barrier. lilly.comaacrjournals.org

Tissue/CompartmentRelative Exposure/Penetration FindingPreclinical SpeciesSource
TumorExposure was greater in the tumor compared with plasma.Mouse aacrjournals.org
Brain (CNS)Demonstrated significant and sustained exposure, indicating effective penetration.Mouse lilly.com
Multiple TissuesShowed dose-dependent exposure across various tissues.Mouse lilly.com

Metabolism and Excretion in Non-Human Models

Information regarding the specific metabolic pathways and excretion routes of this compound in non-human preclinical species is not detailed in the available literature.

Drug Discovery and Optimization Strategies for Imlunestrant

Ligand Design and Structure-Activity Relationship (SAR) Studies for SERDs

The foundation of modern drug discovery lies in understanding the intricate relationship between a molecule's structure and its biological activity. For selective estrogen receptor degraders (SERDs), the design process is centered on the estrogen receptor α (ERα), a key driver in the majority of breast cancers. The goal of ligand design for SERDs is to create molecules that not only block the receptor's function but also mark it for destruction by the cell's natural protein disposal machinery, the proteasome.

Ligand-based drug design (LBDD) is a crucial approach in this field, where the known structures of active compounds are used to develop models that predict the activity of new, untested molecules. nih.gov These methods, including Quantitative Structure-Activity Relationship (QSAR) models, analyze how a compound's physicochemical properties and three-dimensional shape influence its interaction with the target receptor. nih.govresearchgate.net

A typical SERD molecule consists of a central core structure that anchors it within the ERα ligand-binding domain (LBD), and a side chain that extends from this core. rsc.org The nature of this side chain is critical in determining the molecule's pharmacological profile. rsc.org

Selective Estrogen Receptor Modulators (SERMs) , like tamoxifen (B1202), generally have a basic side chain that repositions a part of the receptor known as helix 12 (h12), which blocks the binding of coactivator proteins necessary for receptor activation. rsc.orgscienceopen.com

Selective Estrogen Receptor Degraders (SERDs) possess side chains that induce a conformational change in the receptor, increasing its exposed hydrophobic surface. This change signals the cell to target the receptor for ubiquitination and subsequent degradation. rsc.org

Structure-Activity Relationship (SAR) studies systematically modify parts of a molecule and test the resulting biological activity to map out the chemical features essential for potency, selectivity, and desired drug-like properties. oncodesign-services.com For SERDs, SAR studies focus on optimizing the side chain to maximize ERα degradation efficacy. For instance, in the development of the chromene-based SERD GDC-0927, SAR studies on the side-chain revealed that an azetidine (B1206935) group produced the most efficient ERα degradation, whereas larger rings like pyrrolidine (B122466) and piperidine (B6355638) significantly reduced this efficacy. rsc.org This systematic process of synthesis and testing allows medicinal chemists to fine-tune a molecule's properties, guiding the progression from an initial "hit" to an optimized "lead" compound. oncodesign-services.com

Table 1: Key Concepts in Ligand Design for SERDs

Concept Description Relevance to SERD Design
Ligand-Based Drug Design (LBDD) Uses knowledge of active molecules to predict the activity of novel compounds without necessarily knowing the 3D structure of the target. nih.gov Accelerates the discovery process by building predictive SAR and QSAR models to screen virtual compound libraries. nih.govresearchgate.net
Structure-Activity Relationship (SAR) The study of how a molecule's chemical structure relates to its biological activity. oncodesign-services.com Guides the optimization of a lead compound's potency and selectivity by identifying key structural features. oncodesign-services.com
Pharmacophore Model Identifies the essential 3D arrangement of functional groups in a molecule required for biological activity. nih.gov Helps in designing new molecules that retain the necessary interactions with the estrogen receptor for degradation.
Molecular Side Chains Chemical groups attached to a core scaffold of a molecule. The specific nature of the side chain determines whether a ligand acts as a SERM (modulator) or a SERD (degrader). rsc.orgscienceopen.com

Identification of Lead Compounds (e.g., LY3484356)

The identification of a lead compound is a critical milestone in drug discovery, marking the selection of a molecule with sufficient promise to enter formal preclinical development. Imlunestrant, identified by the laboratory code LY3484356, emerged from extensive screening and characterization efforts to find a next-generation oral SERD. nih.govnih.gov It was specifically designed to be a pure ERα antagonist with potent degradation capabilities, addressing the resistance mechanisms seen with other endocrine therapies, including acquired mutations in the ESR1 gene. portico.org

The selection of LY3484356 as a lead compound was based on its potent and selective activity in preclinical characterization studies. These studies demonstrated its ability to bind strongly to both wild-type (wt) and mutant forms of the estrogen receptor and to induce their degradation. portico.org

Key preclinical findings that supported the identification of LY3484356 include:

High Binding Affinity : It showed strong binding to the target receptor with Ki values of 0.64 nM for wild-type ERα and 2.8 nM for the Y537N mutant ERα. portico.org

Potent Degradation and Transcription Inhibition : LY3484356 potently degraded the ERα protein and inhibited ERα-mediated gene transcription. The IC50 values (the concentration required to inhibit 50% of the biological activity) for degradation were 3.0 nM in wild-type cells and 9.6 nM in cells with the Y537S mutation. For transcription inhibition, the IC50 values were 3 nM (wild-type) and 17 nM (Y537N mutant). portico.orgresearchgate.net

Selective Antiproliferative Activity : In a panel of breast cancer cell lines, LY3484356 inhibited cell proliferation in 11 out of 12 ER-positive lines (with IC50 values under 100 nM), while ER-negative cell lines were insensitive to the compound, confirming its selectivity for the intended target. portico.orgresearchgate.net

These data established LY3484356 as a potent and selective ER degrader with activity against both wild-type and clinically relevant mutant forms of the receptor, making it a strong candidate for further development. portico.org

Table 2: Preclinical Profile of the Lead Compound LY3484356 (this compound)

Parameter Wild-Type (wt) ERα Mutant ERα Reference
Binding Affinity (Ki) 0.64 nM 2.8 nM (Y537N) portico.org
ERα Degradation (IC50) 3.0 nM 9.6 nM (Y537S) portico.org
ERα Transcription Inhibition (IC50) 3.0 nM 17 nM (Y537N) portico.orgresearchgate.net

Preclinical Lead Optimization Processes

Following the identification of a lead compound, the lead optimization phase aims to refine the molecule's properties to make it a suitable candidate for clinical trials. This iterative process involves synthesizing and testing numerous analogues to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion), while minimizing potential off-target effects. scientist.com

For this compound (LY3484356), the optimization process focused on ensuring it had robust antitumor activity in various preclinical models and favorable drug-like properties. A key goal was to achieve sustained target inhibition in vivo. portico.orgresearchgate.net

Key aspects of this compound's preclinical optimization included:

In Vitro Synergy Studies : To explore its potential in combination therapies, this compound was tested with other targeted agents. These studies showed that it worked synergistically or additively with the CDK4/6 inhibitor abemaciclib (B560072), the PI3K inhibitor alpelisib (B612111), and the mTOR inhibitor everolimus (B549166) to inhibit the proliferation of ER+ breast cancer cell lines. nih.govresearchgate.net

In Vivo Efficacy Models : this compound demonstrated significant tumor growth inhibition and even tumor regression in multiple xenograft models using human breast cancer cells (MCF7, T47D, ZR-75-1). researchgate.net Crucially, it also showed strong efficacy in patient-derived xenograft (PDX) models, which harbor ESR1 mutations and are often more resistant to standard therapies. researchgate.net

Pharmacodynamic and Pharmacokinetic (PK/PD) Studies : In vivo studies confirmed that this compound could achieve sustained and prolonged inhibition of its target. After the final dose in xenograft models, it maintained greater than 75% inhibition of progesterone (B1679170) receptor (PGR) transcription, a key ERα-regulated gene, for up to 96 hours. researchgate.net This demonstrated that the compound was engaging its target effectively and for a durable period in a living system. Furthermore, it was found to be a brain-penetrant molecule. nih.govvhio.net

This comprehensive preclinical testing provided strong evidence of this compound's potent, single-agent antitumor activity and its potential for use in combination regimens, paving the way for its evaluation in human clinical trials. nih.govresearchgate.net

Development of Oral Bioavailable SERD Candidates

A major driver in the development of new SERDs like this compound was the significant limitations of the first-generation SERD, fulvestrant (B1683766). dovepress.compreprints.org While effective, fulvestrant has poor oral bioavailability and must be administered via large-volume, painful intramuscular injections, which can impact patient quality of life. preprints.orgtandfonline.com These pharmacokinetic drawbacks also prevent the achievement of optimal drug exposure levels needed to completely suppress the ER pathway, particularly in the context of resistance mutations. dovepress.comtandfonline.com

This created a clear medical need for a new generation of SERDs with improved oral bioavailability, allowing for more convenient administration and better pharmacokinetic profiles. nih.gov The initial attempts at developing oral SERDs, however, were met with challenges. Several early candidates, such as GDC-0810, AZD9496, and GDC-0927, were discontinued (B1498344) during development due to issues like inadequate oral exposure or a high pill burden required to achieve therapeutic concentrations. nih.govdovepress.comtandfonline.com

The lessons learned from these early setbacks guided the design of subsequent oral SERD candidates. dovepress.com Researchers discovered that incorporating basic side chains into the molecular structure could lead to compounds with superior properties. scienceopen.com This led to the development of a new wave of oral SERDs, including this compound (LY3484356), elacestrant, camizestrant (B1654347), and giredestrant (B1649318), which have demonstrated more promising profiles in clinical development. nih.govtandfonline.com this compound was specifically developed as a potent, orally active SERD designed to provide continuous ER target inhibition throughout the dosing period, representing a significant step toward overcoming the practical and pharmacological hurdles of previous endocrine therapies. portico.orgmedchemexpress.com

Mechanisms of Resistance to Estrogen Receptor Targeted Therapies and Imlunestrant S Potential to Overcome Them

Acquired Estrogen Receptor Alpha Gene (ESR1) Mutations

A predominant mechanism of acquired resistance to endocrine therapies, particularly aromatase inhibitors, is the development of mutations in the ESR1 gene, which encodes for ERα. nih.govnih.govresearchgate.net These mutations are frequently detected in metastatic breast cancer. nih.govmdpi.com

ESR1 mutations often occur in the ligand-binding domain (LBD) of the ERα protein. nih.govmdpi.com These mutations, such as the commonly observed Y537S and D538G alterations, can induce a conformational change in the receptor that mimics the estrogen-bound state. mdpi.com This leads to constitutive, or ligand-independent, activation of ERα, meaning the receptor can drive tumor cell proliferation and survival even in the absence of its natural ligand, estrogen. nih.govresearchgate.netmdpi.com This estrogen-independent activity renders therapies that work by depleting estrogen, like aromatase inhibitors, ineffective. mdpi.comjci.org

The constitutive activity of these mutant receptors often results in diminished sensitivity to traditional anti-estrogen therapies like tamoxifen (B1202) and fulvestrant (B1683766). nih.govmdpi.com

Imlunestrant has demonstrated significant preclinical activity against breast cancer models harboring ESR1 mutations. researchgate.netnih.govaacrjournals.org Its design as a potent, oral selective estrogen receptor degrader (SERD) allows it to effectively target and degrade both wild-type (WT) and mutant ERα. jci.orgnih.govlilly.com

Preclinical studies have consistently shown that this compound can:

Inhibit the proliferation of ER+ breast cancer cell lines with equivalent potency in both ESR1-wild-type and ESR1-mutant models. aacrjournals.orglilly.com

Effectively degrade both WT and various mutant ERα proteins, including those with Y537S and D538G mutations. jci.orgresearchgate.netnih.gov

Suppress ERα-mediated gene transcription in both WT and mutant cell lines in a dose-dependent manner. nih.govportico.org

Lead to tumor regression in patient-derived xenograft (PDX) models that are resistant to fulvestrant and harbor ESR1 mutations like Y537S and D538G. jci.orgresearchgate.netresearchgate.net

In a head-to-head comparison in a PDX model with the Y537S mutation, this compound led to significant tumor regression, while the tumors were resistant to fulvestrant. researchgate.net Furthermore, in PDX models with the D538G mutation, single-agent this compound demonstrated a greater reduction in tumor volume compared to fulvestrant. researchgate.net

This efficacy is attributed to this compound's ability to act as a pure antagonist and induce the degradation of the ERα protein, thereby shutting down the signaling pathway even when it is constitutively activated by a mutation. jci.orgresearchgate.netnih.gov

Table 1: Preclinical Efficacy of this compound in ESR1 Mutant Models

Model Type ESR1 Mutation Key Findings Reference(s)
Cell Lines (MCF7, T47D) Y537S This compound demonstrated dose-dependent growth suppression and was more potent than fulvestrant. jci.org
Cell Lines Y537S This compound effectively degraded mutant ERα and inhibited ERα-mediated transcription. portico.org
Patient-Derived Xenograft (PDX) Y537S This compound outperformed fulvestrant, leading to tumor regression. researchgate.netnih.gov
Patient-Derived Xenograft (PDX) D538G This compound decreased tumor volume to a greater extent than fulvestrant. researchgate.net
Patient-Derived Xenograft (PDX) Y537S, E380Q This compound demonstrated robust single-agent activity and tumor regressions. lilly.com

Crosstalk with Growth Factor Signaling Pathways

Another significant mechanism of endocrine resistance involves the intricate crosstalk between the ER signaling pathway and various growth factor receptor pathways. aacrjournals.org This interplay can lead to the activation of downstream signaling cascades that promote tumor growth independently of or in cooperation with ER.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. mdpi.comoncotarget.com This pathway is frequently hyperactivated in ER+ breast cancer, often due to mutations in the PIK3CA gene, and plays a significant role in endocrine resistance. mdpi.commdpi.comyuntsg.com

Activation of the PI3K/AKT/mTOR pathway can lead to:

Ligand-independent phosphorylation and activation of ERα : Kinases downstream of this pathway, such as AKT, can directly phosphorylate the ER, leading to its activation even in the absence of estrogen. mdpi.com

Promotion of cell survival : The pathway can promote estrogen-independent cell survival, allowing tumor cells to bypass the effects of estrogen deprivation therapies. yuntsg.com

Reciprocal regulation : There is evidence of a negative feedback loop where ER and PI3K/AKT/mTORC1 signaling can antagonize each other. oncotarget.com However, long-term ER inhibition can lead to an adaptive increase in PI3K/AKT/mTORC1 activity. yuntsg.comoncotarget.com

Preclinical studies have shown that combining this compound with inhibitors of the PI3K/AKT/mTOR pathway, such as alpelisib (B612111) (a PI3K inhibitor) and everolimus (B549166) (an mTOR inhibitor), results in enhanced tumor growth inhibition, regardless of ESR1 mutation status. aacrjournals.orgaacrjournals.org This suggests that simultaneously targeting both the ER and PI3K pathways could be an effective strategy to overcome this form of resistance.

The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras/Raf/MEK/ERK pathway, is another key signaling cascade involved in cell proliferation and survival. mdpi.comcancernetwork.com Crosstalk between the ER and MAPK pathways can also contribute to endocrine resistance. nih.govaacrjournals.org

Mechanisms of this crosstalk include:

ER phosphorylation : The MAPK pathway can lead to the phosphorylation of ERα, which can enhance its transcriptional activity. nih.gov

Growth factor receptor activation : ER can interact with and activate growth factor receptors like EGFR and HER2, which in turn activate the MAPK pathway. aacrjournals.orgkarger.com

Ligand-independent ER activation : Growth factor signaling can lead to ligand-independent activation of ER through the MAPK pathway. nih.gov

Preclinical studies have indicated that resistance to CDK4/6 inhibitors, often used in combination with endocrine therapy, can be associated with the activation of the MAPK pathway. researchgate.net While direct preclinical data on this compound in the context of MAPK-driven resistance is emerging, the rationale for targeting this pathway in conjunction with endocrine therapy is strong.

Identification of Other Potential Resistance Mechanisms through Preclinical Models

Preclinical models are instrumental in identifying novel mechanisms of resistance to targeted therapies like this compound. One powerful approach is the use of genome-wide CRISPR knockout screens.

In preclinical studies, such screens performed during this compound treatment have identified several vulnerabilities that were either persistent or gained after therapy. jci.orgnih.gov These findings provide a rationale for future combination treatment strategies. researchgate.net

Key insights from these models include:

Persistent Vulnerabilities : Known vulnerabilities in ER+ breast cancer, such as genes related to the CDK4/6-RB1 axis and the PI3K signaling pathway, remain essential even during this compound treatment. jci.org This supports the clinical investigation of combining this compound with CDK4/6 inhibitors and PI3K/AKT inhibitors. jci.orgaacrjournals.org

Gained Vulnerabilities : A genome-wide CRISPR screen identified new vulnerabilities that emerge during this compound treatment. For instance, several genes related to oxidative phosphorylation (OXPHOS) were among the top genes that became essential during treatment. jci.org Subsequent experiments showed a synergistic effect between this compound and an OXPHOS inhibitor in cells with an ESR1 mutation. jci.org Furthermore, cells that developed acquired resistance to this compound were found to be sensitive to the OXPHOS inhibitor. jci.org

These preclinical findings highlight the dynamic nature of resistance and provide a roadmap for developing rational combination therapies to preempt or overcome resistance to this compound.

Preclinical Synergistic and Combination Research with Imlunestrant

Rationale for Combination Therapies Based on Molecular Pathways

The primary rationale for employing imlunestrant in combination therapies stems from the intricate mechanisms of resistance that cancer cells, particularly in estrogen receptor-positive (ER+) breast cancer, develop against endocrine therapies. While this compound effectively targets the ER pathway, tumor cells can activate alternative signaling pathways to bypass this blockade and continue to proliferate. nih.govnih.gov

Key "escape" pathways implicated in endocrine therapy resistance include the cyclin-dependent kinase 4/6 (CDK4/6)-retinoblastoma (Rb) axis and the PI3K/AKT/mTOR pathway. nih.govnih.gov The CDK4/6 pathway is a critical regulator of the cell cycle, and its hyperactivity can drive uncontrolled cell division even when the ER pathway is inhibited. nih.gov Similarly, the PI3K/AKT/mTOR pathway, when activated through mutations (such as in PIK3CA) or other mechanisms, can promote cell growth, survival, and proliferation independently of ER signaling. nih.govnih.gov

Preclinical research, including genome-wide CRISPR knockout screens conducted during this compound treatment, has confirmed that genes related to the CDK4/6-RB1 axis and the PI3K signaling pathway remain essential for cancer cell survival. nih.gov This finding provides a strong molecular basis for the clinical investigation of this compound in combination with inhibitors targeting these specific pathways. nih.gov By simultaneously blocking the primary ER driver pathway with this compound and a key resistance pathway with a targeted inhibitor, combination therapies aim to achieve a more potent and durable anti-tumor response, potentially delaying or overcoming the development of resistance. nih.govnih.gov

Combinations with CDK4/6 Inhibitors (e.g., Abemaciclib) in Preclinical Models

Preclinical studies have consistently demonstrated that combining this compound with the CDK4/6 inhibitor abemaciclib (B560072) results in enhanced anti-tumor efficacy. lilly.comlilly.comnih.govascopubs.org

In vitro studies using panels of breast cancer cell lines have shown that the combination of this compound and abemaciclib exerts a synergistic antiproliferative effect. lilly.com This synergy was observed in the majority of breast cancer cell lines tested, indicating that the two agents work together to produce an effect greater than the sum of their individual effects. lilly.com The synergistic relationship was quantified using a combination index (CI), with a value at 50% inhibition (CI50) of less than 0.5 indicating synergy. lilly.com

Table 1: Preclinical Activity of this compound in Combination with Abemaciclib in Cell Lines

CombinationPreclinical SystemObserved EffectFinding
This compound + AbemaciclibBreast Cancer Cell LinesSynergistic Antiproliferative ActivityDemonstrated a combination index at 50% inhibition of less than 0.5 in most cell lines tested. lilly.com

The enhanced efficacy of the this compound and abemaciclib combination has been validated in in vivo preclinical models. lilly.comresearchgate.net Studies using cell-derived xenografts and patient-derived xenograft (PDX) models of breast cancer, including those with both wild-type (WT) and mutant ESR1, showed significantly greater tumor growth inhibition with the combination treatment compared to this compound alone. lilly.comresearchgate.net This robust activity in animal models provides a strong preclinical foundation for the clinical use of this combination to treat ER+ breast cancer. lilly.com

Table 2: Preclinical In Vivo Efficacy of this compound and Abemaciclib Combination

CombinationPreclinical Model TypeKey OutcomeRelevance
This compound + AbemaciclibXenograft and PDX ModelsEnhanced tumor growth inhibition and tumor regressions. lilly.comresearchgate.netDemonstrates superior anti-tumor activity in both ESR1 wild-type and mutant models. researchgate.net

Combinations with PI3K/AKT/mTOR Pathway Inhibitors (e.g., Alpelisib (B612111), Everolimus)

Similar to the rationale for combining with CDK4/6 inhibitors, preclinical research supports the combination of this compound with agents targeting the PI3K/AKT/mTOR pathway to overcome resistance. lilly.comlilly.com

Preclinical efficacy studies have shown that this compound has enhanced efficacy and good tolerability when combined with the PI3K inhibitor alpelisib or the mTOR inhibitor everolimus (B549166). lilly.comlilly.com In panels of breast cancer cell lines, these combinations resulted in improved activity, demonstrating either additivity or synergy. lilly.com An additive effect is defined by a combination index at 50% inhibition between 0.5 and 2. lilly.com

These findings were corroborated in in vivo xenograft models, where the combinations of this compound with either alpelisib or everolimus led to greater tumor growth inhibition than this compound as a single agent. researchgate.net

Table 3: Preclinical Activity of this compound with PI3K/AKT/mTOR Pathway Inhibitors

CombinationPreclinical SystemObserved EffectFinding
This compound + AlpelisibBreast Cancer Cell Lines & Xenograft ModelsAdditive or Synergistic ActivityShowed improved combination activity (additivity or synergy) in cell lines and enhanced tumor inhibition in vivo. lilly.comresearchgate.net
This compound + EverolimusBreast Cancer Cell Lines & Xenograft ModelsAdditive or Synergistic ActivityShowed improved combination activity (additivity or synergy) in cell lines and enhanced tumor inhibition in vivo. lilly.comresearchgate.net

Investigation of Other Novel Combination Partners (e.g., OXPHOS inhibitors)

To identify new therapeutic strategies and overcome potential resistance to this compound, preclinical studies have explored novel combination partners. A genome-wide CRISPR screen identified that during this compound treatment, cancer cells develop an increased dependency on genes related to oxidative phosphorylation (OXPHOS). nih.gov This finding provides a clear rationale for testing inhibitors of the OXPHOS pathway in combination with this compound. nih.govresearchgate.net

Subsequent preclinical experiments demonstrated synergistic activity between this compound and the OXPHOS complex I inhibitor, IACS-010759. nih.govresearchgate.net This synergy was particularly noted in cells expressing the ESR1 Y537S mutation, a common mechanism of acquired resistance to endocrine therapy. nih.gov Furthermore, breast cancer cells with acquired resistance to this compound were found to be sensitive to the OXPHOS inhibitor, suggesting this combination could be a potential strategy to enhance the activity of this compound and overcome resistance. nih.gov

Advanced Research Methodologies Applied to Imlunestrant Studies

In Vitro Assay Development and Optimization

To thoroughly assess the cellular effects of imlunestrant, a range of specialized in vitro assays were developed and optimized. These assays provided quantitative data on the compound's ability to degrade the estrogen receptor α (ERα) and inhibit its signaling pathway.

The discovery and optimization of this compound were facilitated by high-throughput screening (HTS) techniques designed to identify and characterize compounds with potent SERD activity. These screening funnels likely involved automated cellular assays that could rapidly assess the degradation of ERα in various breast cancer cell lines. While specific HTS protocols for this compound are proprietary, the general approach involves treating arrays of cells in multi-well plates with a library of compounds. Subsequent analysis, often using high-content imaging or other reporter systems, allows for the rapid identification of molecules that effectively reduce ERα levels. This approach enabled the selection of this compound as a lead candidate based on its superior degradation profile.

The direct impact of this compound on ERα protein levels and the transcription of its target genes has been rigorously quantified using established molecular biology techniques.

Quantitative Western Blotting: This technique has been instrumental in visually and quantitatively confirming the degradation of ERα protein in response to this compound treatment. Studies have shown a dose-dependent decrease in ERα protein expression in both wild-type and ESR1-mutant breast cancer cell lines, such as MCF7 and a patient-derived xenograft (PDX) cell line (ST941/C) researchgate.net. These analyses provide direct evidence of this compound's primary mechanism of action.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): To assess the functional consequence of ERα degradation, qRT-PCR has been employed to measure the transcript levels of estrogen-responsive genes. A key target gene analyzed is the progesterone (B1679170) receptor (PGR). Research has demonstrated that this compound treatment leads to a significant reduction in progesterone receptor transcript levels in a dose-dependent manner in cell lines like MCF7 and ST941/C, confirming the potent antagonistic activity of the compound researchgate.net. This method provides a functional readout of the inhibition of ERα signaling.

Technique Purpose in this compound Studies Key Findings Cell Lines Used
Western Blot To quantify ERα protein degradation.Dose-dependent decrease in ERα protein levels.MCF7, ST941/C researchgate.net
qRT-PCR To measure the expression of ERα target genes.Significant reduction in progesterone receptor (PGR) mRNA levels.MCF7, ST941/C researchgate.net

High-content imaging (HCI) has been a powerful tool for visualizing and quantifying the effects of this compound at a cellular level in a high-throughput manner. This automated microscopy-based technique allows for the simultaneous measurement of multiple cellular parameters.

In the study of this compound, HCI assays were developed to assess ERα degradation. Breast cancer cells, including MCF7 and T47D lines (both wild-type and those genetically modified with CRISPR-Cas9 to express ESR1-Y537N mutations), were plated in 384-well plates nih.govaacrjournals.org. Following treatment with varying concentrations of this compound, the cells were fixed, stained with antibodies against ERα, and imaged nih.govaacrjournals.org. The analysis revealed a dose-dependent reduction in ERα protein expression, regardless of the mutational status of the receptor nih.govaacrjournals.org. Furthermore, HCI was used to quantify the inhibition of the progesterone receptor, a downstream target of ER signaling, providing further evidence of this compound's antagonistic activity nih.gov.

In Vivo Model Development and Characterization

To evaluate the antitumor activity of this compound in a more physiologically relevant context, various in vivo models have been developed and characterized. These models have been essential for understanding the compound's efficacy against tumors with different genetic backgrounds and in different anatomical locations.

A significant challenge in the treatment of ER-positive breast cancer is the development of resistance, often driven by mutations in the ESR1 gene. To address this, preclinical studies of this compound have extensively used xenograft and patient-derived xenograft (PDX) models harboring such mutations.

Cell Line-Derived Xenografts (CDX): Breast cancer cell lines with both wild-type ESR1 (e.g., MCF7, T47D, ZR-75-1, HCC1428) and engineered ESR1 mutations have been implanted into immunocompromised mice to generate tumors aacrjournals.orglilly.com. These models have demonstrated the robust single-agent activity of this compound in causing tumor regression lilly.com.

Patient-Derived Xenografts (PDX): To more closely mimic the heterogeneity of human tumors, PDX models have been established by implanting tumor fragments from patients into mice. This compound has shown significant efficacy in PDX models with acquired ESR1 mutations, such as Y537S and E380Q, outperforming older SERDs like fulvestrant (B1683766) lilly.comjci.orgnih.gov. For instance, in a PDX model with a Y537S ESR1 mutation, this compound led to significant tumor regression, whereas the tumors were resistant to fulvestrant nih.gov.

Model Type Specific Models Used Key Findings for this compound
Cell Line-Derived Xenograft (CDX) MCF7, T47D, ZR-75-1, HCC1428 (ESR1 wild-type) lilly.comDemonstrated robust single-agent activity and tumor regression. lilly.com
Patient-Derived Xenograft (PDX) Models with ESR1 mutations (Y537S, E380Q) lilly.comShowed superior efficacy and tumor regression compared to fulvestrant, overcoming resistance. jci.orgnih.gov

Brain metastases represent a significant clinical challenge in ER-positive breast cancer, partly due to the limited ability of many therapies to cross the blood-brain barrier nih.gov. Preclinical data has indicated that this compound is brain-penetrant researchgate.netlilly.com. To investigate the therapeutic potential of this compound in this context, specialized in vivo models have been utilized.

Orthotopic Models: While the primary focus has been on subcutaneous xenografts, orthotopic models, where tumor cells are implanted into the mammary fat pad, can provide a more clinically relevant tumor microenvironment.

Omics Technologies in Preclinical Studies

Omics technologies, which allow for the large-scale study of biological molecules, have provided crucial insights into the molecular effects of this compound.

Transcriptomic analyses have been employed to understand the impact of this compound on global gene expression in breast cancer cells. These studies have revealed that this compound treatment leads to a significant downregulation of estrogen-responsive genes, consistent with its function as an ER antagonist and degrader. researchgate.net

Notably, transcriptomic analysis of cells treated with this compound has shown an increased expression of genes related to the interferon-gamma (IFN-γ) response and Nuclear Factor-kappa B (NFKB) signaling pathways. nih.gov This suggests that beyond its direct impact on ER signaling, this compound may modulate the tumor microenvironment through the induction of these immune-related pathways. nih.gov

Further preclinical investigations have demonstrated that this compound effectively inhibits ERα-mediated transcription in both wild-type and Y537N-mutated ERα breast cancer cells. nih.gov Pharmacokinetic modeling in in-vivo xenograft models showed that treatment with this compound resulted in a 75% inhibition of progesterone receptor (PGR) transcription, a well-established ER target gene, for up to 96 hours. nih.gov

A summary of the key transcriptomic findings is presented in the table below.

Transcriptomic Finding Model System Key Implication
Downregulation of estrogen-responsive genesER-positive breast cancer cellsConfirms on-target ER pathway inhibition
Increased expression of IFN-γ response genesER-positive breast cancer cellsSuggests modulation of the immune microenvironment
Increased expression of NFKB signaling genesER-positive breast cancer cellsSuggests modulation of inflammatory pathways
Inhibition of PGR transcriptionIn-vivo xenograft modelsDemonstrates sustained in-vivo target engagement

While comprehensive proteomic studies on this compound are not extensively detailed in publicly available literature, a primary focus of preclinical evaluation has been its effect on the abundance of the estrogen receptor alpha (ERα) protein. As a selective estrogen receptor degrader (SERD), the core mechanism of this compound involves the targeted degradation of ERα.

Preclinical characterization has consistently shown that this compound is a potent degrader of both wild-type and mutant ERα. nih.govnih.gov This degradation of the ERα protein has been observed in various breast cancer cell lines, leading to a reduction in the total levels of the receptor. lilly.com This action effectively diminishes the cellular machinery that drives the proliferation of ER-positive breast cancer.

Detailed information regarding this compound's impact on other proteins or its influence on post-translational modifications beyond the degradation of ERα is not yet widely published.

Computational and Structural Biology Approaches

Computational and structural biology methods are essential for understanding the molecular interactions between a drug and its target and for predicting its pharmacological properties.

Specific molecular docking and dynamics simulation studies detailing the precise binding mode of this compound to the estrogen receptor are not extensively available in the public domain. However, the mechanism of action of SERDs, in general, involves binding to the ligand-binding domain of the ER, which induces a conformational change that marks the receptor for proteasomal degradation. youtube.com It is through this interaction that this compound exerts its therapeutic effect. The binding affinity of this compound to wild-type and mutant ERα, as well as wild-type ERβ, has been determined through competitive radioligand binding assays, revealing high-affinity binding to ERα. lilly.com

Receptor Binding Affinity (Ki)
Wild-Type ERα0.64 nM
Mutant ERα-Y537S2.80 nM
Wild-Type ERβ0.11 nM

Data from Bhagwat et al., 2025 lilly.com

While specific predictive modeling studies for this compound's pharmacological activity, such as Quantitative Structure-Activity Relationship (QSAR) analyses, have not been publicly detailed, preclinical pharmacokinetic data and modeling have been crucial in its development. nih.gov These models have helped in understanding its dose-dependent exposure in various tissues, including the brain, and have demonstrated its prolonged exposure and sustained inhibition of ER target genes in vivo. oncologynewscentral.com Such modeling is critical for optimizing dosing and predicting efficacy in different clinical scenarios.

Translational Research Concepts Derived from Preclinical Imlunestrant Data

Preclinical Biomarkers for ER Degradation and Inhibition

Preclinical studies have identified key biomarkers that demonstrate Imlunestrant's potent ability to degrade and inhibit the estrogen receptor. In vitro, this compound has been shown to effectively degrade both wild-type (wt) and mutant ERα. portico.orgresearchgate.net This degradation is dose-dependent and has been observed in various ER+ breast cancer cell lines. researchgate.net A key biomarker for this activity is the reduction of ERα protein levels, which can be measured by techniques such as Western blot analysis. researchgate.net This degradation is mediated by the proteasome, as the effect can be rescued by the addition of a proteasome inhibitor. researchgate.net

The inhibition of ERα-mediated transcription is another critical biomarker. This compound has been shown to suppress the expression of ER target genes, such as the progesterone (B1679170) receptor (PGR). portico.orgaacrjournals.org In vivo studies using xenograft models have confirmed that this compound leads to a sustained and prolonged inhibition of PGR expression in both ESR1 wild-type and mutant tumors. lilly.com This confirms target engagement and the downstream functional consequence of ER degradation. portico.orgnih.gov Furthermore, ER positivity itself serves as a selective biomarker, as cell lines lacking the estrogen receptor are insensitive to this compound. portico.orgaacrjournals.org

In a preoperative window-of-opportunity study, pharmacodynamic analysis of paired tumor samples before and after treatment confirmed potent ER degradation and downregulation of ER target genes. nih.gov This provides direct evidence of this compound's mechanism of action in a clinical setting, reinforcing the translational relevance of these preclinical biomarkers.

Rationale for Investigating this compound in Specific Preclinical Disease Models (e.g., Brain Metastases)

A significant rationale for investigating this compound in preclinical models of brain metastases stems from its demonstrated ability to cross the blood-brain barrier. lilly.comnews-medical.net This is a crucial feature, as brain metastases are a known complication in patients with ER+ advanced breast cancer, and the efficacy of many existing therapies is limited by poor brain penetration. aacrjournals.orgnih.gov Preclinical studies in mice have shown that this compound achieves sustained exposure in the brain. lilly.comnih.gov

Comparative Preclinical Efficacy with Other SERDs (e.g., Fulvestrant (B1683766), Elacestrant, Camizestrant)

Preclinical studies have consistently demonstrated this compound's potent activity, often showing advantages over other SERDs like fulvestrant and elacestrant.

This compound vs. Fulvestrant: In preclinical models, this compound has shown superior or more robust activity compared to fulvestrant, the first-in-class SERD. researchgate.netjci.org In in vitro assays, this compound demonstrated greater degradation of mutant ER protein compared to fulvestrant. jci.org While both drugs were comparable in degrading wild-type ER at 24 hours, this compound's effect on mutant ER was more pronounced and persistent. jci.org In vivo, in a patient-derived xenograft (PDX) model with a Y537S ESR1 mutation, this compound led to significant tumor regression, whereas tumors were resistant to fulvestrant. researchgate.netjci.org Transcriptomic analysis of these tumors revealed that this compound induced more robust cell cycle suppression and downregulation of estrogen-responsive genes compared to fulvestrant. researchgate.netjci.org

This compound vs. Elacestrant: Comparative studies have also highlighted this compound's potency relative to elacestrant. In ERα degradation assays across various cell lines, cells were more sensitive to this compound-mediated ERα degradation than to elacestrant. researchgate.netaacrjournals.org

This compound vs. Camizestrant (B1654347) and Other Oral SERDs: While direct head-to-head preclinical comparisons with camizestrant in the provided search results are less detailed, the broader context of next-generation oral SERDs indicates a competitive landscape. For instance, camizestrant has also shown enhanced efficacy compared to fulvestrant in preclinical models. nih.govscienceopen.com The development of multiple oral SERDs like giredestrant (B1649318) and amcenestrant (B610687) (though development for the latter was discontinued) underscores the drive to overcome the limitations of fulvestrant. nih.govscienceopen.com

Table 1: Preclinical Efficacy of this compound vs. Fulvestrant in a Y537S ESR1 Mutant PDX Model

Parameter Vehicle Control Fulvestrant This compound
Tumor Growth Progressive Growth Resistant (Continued Growth) Significant Regression
ER Levels (Day 10) High Lower than Vehicle Significantly Lower than Fulvestrant
PR Levels (Day 10) High Lower than Vehicle Significantly Lower than Fulvestrant
Ki67 Levels (Day 10) High Lower than Vehicle Significantly Lower than Fulvestrant

Data synthesized from in vivo preclinical studies. researchgate.netjci.org

Theoretical Implications for Overcoming Endocrine Resistance based on Preclinical Findings

Preclinical data for this compound strongly support its potential to overcome both intrinsic and acquired resistance to endocrine therapies. researchgate.netnih.gov A primary mechanism of acquired resistance is the development of activating mutations in the estrogen receptor gene (ESR1), which lead to ligand-independent ER activity. researchgate.netjci.org

This compound was specifically designed to be effective against both wild-type and mutant forms of the ER. portico.org Preclinical studies have repeatedly confirmed its potent activity in models harboring ESR1 mutations, such as Y537S and E380Q. lilly.comjci.org this compound effectively degrades these mutant receptors and inhibits their constitutive activity, leading to the suppression of cell proliferation and tumor growth. researchgate.netjci.org In contrast, the efficacy of older endocrine therapies, including fulvestrant, is often compromised in the presence of these mutations. jci.org

The superior degradation of mutant ER by this compound compared to fulvestrant, as seen in preclinical models, provides a clear mechanism for overcoming this form of resistance. jci.org Furthermore, the ability of this compound to achieve high and sustained concentrations in tumor tissue, including brain metastases, suggests it can overcome resistance mechanisms related to suboptimal drug exposure that have limited other agents. nih.govresearchgate.net

Preclinical combination studies further reinforce its potential to tackle resistance. This compound has demonstrated enhanced efficacy when combined with inhibitors of other key signaling pathways implicated in endocrine resistance, such as CDK4/6 inhibitors (abemaciclib), PI3K inhibitors (alpelisib), and mTOR inhibitors (everolimus). aacrjournals.orglilly.comnih.gov This enhanced tumor growth inhibition was observed regardless of ESR1 mutational status, suggesting that targeting the ER with a potent agent like this compound while simultaneously blocking escape pathways can be a powerful strategy to overcome complex resistance mechanisms. aacrjournals.orgnih.gov

Table 2: Preclinical Antiproliferative Activity (IC50) of this compound

Cell Line ER Status ESR1 Mutation This compound IC50 (nM) Fulvestrant IC50 (nM)
T47D ER+ Wild-Type 0.34 2.2
MCF7 ER+ Wild-Type 5.2 19
MCF7 ER+ Y537S (induced) Shifted, but sensitive Shifted, but sensitive

Data from in vitro cell proliferation assays. jci.org

Future Directions and Emerging Research Avenues for Imlunestrant and Next Generation Serds

Exploration of Novel Combinatorial Strategies in Preclinical Models

Preclinical studies have underscored the potential of Imlunestrant in combination with other targeted agents to enhance antitumor efficacy. lilly.comnih.gov Research has shown that combining this compound with inhibitors of key signaling pathways involved in endocrine resistance can lead to synergistic or additive effects in suppressing tumor growth.

Key preclinical combination strategies for this compound have involved:

CDK4/6 Inhibitors: The combination of this compound with the CDK4/6 inhibitor abemaciclib (B560072) has shown enhanced tumor growth inhibition in preclinical models, irrespective of the ESR1 mutational status. nih.govaacrjournals.org This combination has demonstrated synergistic antiproliferative activity in the majority of breast cancer cell lines tested. lilly.com

PI3K/mTOR Pathway Inhibitors: Preclinical efficacy studies have demonstrated that this compound, when combined with the PI3K inhibitor alpelisib (B612111) or the mTOR inhibitor everolimus (B549166), leads to improved antitumor activity. lilly.comnih.govlilly.com These combinations have shown additive or synergistic effects in most breast cancer cell lines evaluated. lilly.com

A genome-wide CRISPR knockout screen has also been employed to identify other potential vulnerabilities that are either persistent or acquired after this compound treatment, offering a basis for future combination therapy studies. jci.orgnih.govnih.gov

Preclinical Combination Efficacy of this compound

Combination AgentTherapeutic TargetPreclinical FindingReference
AbemaciclibCDK4/6Enhanced tumor growth inhibition and synergistic antiproliferative activity in breast cancer cell lines. lilly.comnih.govaacrjournals.org
AlpelisibPI3KImproved combination activity (additive or synergistic) in most breast cancer cell lines tested. lilly.comnih.govlilly.com
EverolimusmTORShowed improved combination activity in the majority of breast cancer cell lines evaluated. lilly.comnih.govlilly.com

Investigation of this compound in Other Preclinical Hormone-Sensitive Cancer Models (e.g., Endometrial Cancer)

The therapeutic potential of this compound extends beyond breast cancer to other hormone-sensitive malignancies where the estrogen receptor plays a crucial role. The EMBER clinical trial program has included patients with endometrial endometrioid cancer, indicating a clinical interest in this area. researchgate.netconference-correspondent.com Preclinical investigations are warranted to further establish the efficacy and mechanism of action of this compound in these other cancer types.

The rationale for exploring this compound in endometrial cancer is supported by the significant role of estrogen signaling in the pathogenesis of this disease. lillyoncologypipeline.com Future preclinical studies will likely focus on evaluating the activity of this compound in relevant endometrial cancer cell lines and patient-derived xenograft models to provide a strong foundation for further clinical investigation.

Advanced Mechanistic Studies on ERα Turnover and Degradation Pathways

Advanced mechanistic studies have revealed that this compound effectively degrades mutant ERα, and this degradation can persist for an extended period. jci.org In vitro studies have shown that initial degradation of wild-type ERα can be observed as early as six hours, with the extent of degradation increasing up to 48 hours and being maintained at 72 hours. jci.org Furthermore, the degradation of mutant ERα by this compound has been shown to be superior to that of fulvestrant (B1683766), particularly beyond 24 hours of treatment. jci.org

Future research in this area will likely focus on elucidating the specific ubiquitin ligases and other components of the cellular machinery that are involved in the this compound-induced degradation of ERα. A deeper understanding of these pathways could lead to the development of even more effective SERDs and strategies to overcome resistance.

Development of Predictive Preclinical Models for Response and Resistance

To better predict clinical outcomes and understand mechanisms of resistance, the development of robust preclinical models is essential. For this compound, these models have included a range of in vitro and in vivo systems.

In Vitro Models: ER-positive breast cancer cell lines such as MCF7 and T47D have been utilized to assess the antiproliferative activity of this compound. jci.orgresearchgate.net These cell lines have also been engineered to express specific ESR1 mutations, such as Y537S, to study the efficacy of this compound in the context of acquired resistance. jci.orgresearchgate.net

In Vivo Models: Patient-derived xenograft (PDX) models, including those harboring ESR1 mutations like Y537S and E380Q, have been instrumental in demonstrating the robust single-agent activity and tumor regression capabilities of this compound. lilly.com In a PDX model with a Y537S ESR1 mutation, this compound led to significant tumor regression, outperforming fulvestrant. nih.govresearchgate.net

A genome-wide CRISPR knockout screen has been utilized to identify genes that, when lost, confer resistance to this compound, providing insights into potential resistance mechanisms and biomarkers. nih.govnih.gov Future efforts will likely focus on developing more complex preclinical models, such as patient-derived organoids and humanized mouse models, to better recapitulate the tumor microenvironment and immune interactions that may influence response and resistance to this compound.

Preclinical Models for this compound Research

Model TypeSpecific ExamplesApplicationReference
In Vitro Cell LinesMCF7, T47D (wild-type and with induced ESR1 mutations like Y537S)Assessing antiproliferative activity and efficacy against mutant ERα. jci.orgresearchgate.net
In Vivo XenograftsMCF7, T47D, ZR-75-1, HCC1428 xenograftsDemonstrating single-agent activity and tumor regression. lilly.com
Patient-Derived Xenografts (PDX)Models with ESR1 mutations (Y537S, E380Q)Evaluating efficacy in clinically relevant, resistant tumor models. lilly.comnih.govresearchgate.net
Genetic ScreensGenome-wide CRISPR knockout screenIdentifying genes associated with resistance and potential therapeutic vulnerabilities. nih.govnih.gov

Role of this compound in the Broader SERD Landscape and Future Preclinical Development

This compound is positioned as a next-generation oral SERD, offering several potential advantages over earlier agents like fulvestrant, which is administered via intramuscular injection and has limitations in bioavailability. sabcs.org The oral administration of this compound provides greater convenience and the potential for more consistent drug exposure. lilly.com

A key differentiating feature of this compound is its ability to cross the blood-brain barrier, as demonstrated in preclinical studies. aacrjournals.orgnih.gov This brain-penetrant property is particularly significant as brain metastases can occur in patients with ER-positive breast cancer, and many existing therapies have limited efficacy in the central nervous system. aacrjournals.org

Future preclinical development of this compound and other next-generation SERDs will likely focus on:

Further characterizing its activity in models of brain metastases.

Identifying biomarkers to select patients most likely to benefit from treatment. researchgate.net

Exploring its potential in earlier lines of therapy and in the adjuvant setting. appliedclinicaltrialsonline.com

Developing novel SERDs with improved pharmacokinetic properties and enhanced ability to degrade a wider range of ERα mutants.

The continued investigation of this compound and the development of new SERDs hold the promise of providing more effective and better-tolerated treatment options for patients with hormone receptor-positive cancers.

Q & A

Basic Research Questions

Q. How can researchers evaluate Imlunestrant’s estrogen receptor (ER) degradation efficacy in preclinical models?

  • Methodology : Use ER-positive cell lines (e.g., MCF-7) to measure ERα protein levels via western blotting after this compound exposure. Assess transcriptional activity through ER-dependent luciferase reporter assays. Compare dose-response curves (200–1200 mg QD) to establish IC50 values .
  • Key Metrics : ERα degradation ≥50%, suppression of proliferation (e.g., via CellTiter-Glo® assays), and inhibition of ER-responsive genes (e.g., TFF1, GREB1).

Q. What are the critical design elements of Phase III trials for this compound in ER+/HER2- advanced breast cancer?

  • Considerations :

  • Population : Patients with prior endocrine therapy (ET) and CDK4/6 inhibitor exposure. Stratify by ESR1 mutation status .
  • Endpoints : Progression-free survival (PFS) as primary endpoint; overall survival (OS) as secondary. Use RECIST v1.1 for tumor response assessment .
  • Randomization : 1:1:1 for monotherapy, standard-of-care (SOC), and combination arms (e.g., this compound + abemaciclib) .

Q. How is ESR1 mutation status integrated into patient selection for this compound trials?

  • Approach : Use circulating tumor DNA (ctDNA) assays (e.g., Guardant360®) to detect ESR1 mutations (e.g., D538G, Y537S) at baseline. Enrich cohorts with ESR1-mutated (ESR1m) patients to evaluate differential efficacy .

Advanced Research Questions

Q. How can discrepancies in PFS benefits between ESR1m and overall populations be resolved?

  • Analysis : Conduct subgroup analyses with Cox proportional hazards models, adjusting for prior CDK4/6 inhibitor use and metastatic site burden. Use bootstrapping to validate robustness in underpowered subgroups (e.g., ESR1m: HR=0.62 vs. overall: HR=0.87) .
  • Biomarker Integration : Correlate ESR1m variant allele frequency (VAF) with PFS using longitudinal ctDNA monitoring .

Q. What statistical methods compare this compound’s efficacy in combination with abemaciclib versus monotherapy?

  • Framework : Apply stratified log-rank tests for PFS comparison (e.g., HR=0.57 for combination vs. monotherapy). Use inverse probability weighting to adjust for imbalances in prior therapies (e.g., 65% vs. 59% CDK4/6 inhibitor-pretreated) .

Q. How can preclinical models validate this compound’s efficacy in brain metastases?

  • Models : Utilize patient-derived xenografts (PDXs) with ER+ CNS involvement. Measure drug concentration in cerebrospinal fluid (CSF) via LC-MS/MS to confirm CNS penetration (preclinical CNS progression HR=0.18 in ESR1m) .

Q. What methodologies quantify this compound’s safety profile in long-term studies?

  • Data Collection : Grade adverse events (AEs) per CTCAE v5.0. Calculate incidence rates for common AEs (e.g., nausea: 33.3%, fatigue: 27.5%). Use Kaplan-Meier analysis to estimate time-to-first grade ≥3 AE .

Q. How do cross-trial comparisons address efficacy differences between this compound and other SERDs (e.g., elacestrant)?

  • Approach : Perform indirect treatment comparisons using MAIC (matching-adjusted indirect comparison) or simulated treatment arms. Adjust for trial differences in prior therapy lines and ESR1m prevalence .

Tables for Key Findings

Endpoint This compound Monotherapy This compound + Abemaciclib Standard of Care
Median PFS (ESR1m)5.5 months9.4 months3.8 months
Objective Response Rate12%27%8%
CNS Progression (12-month)2%N/A7% (ESR1m)
Grade ≥3 AE Incidence3.6%15%20.7%
Data sourced from EMBER-3 and EMBER-4 trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.